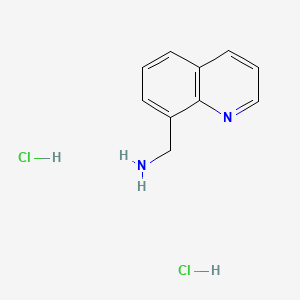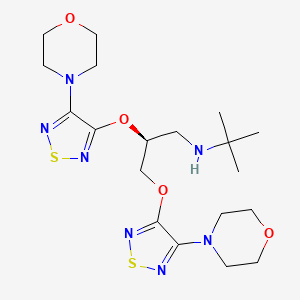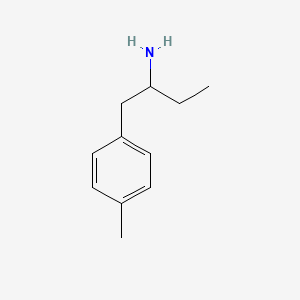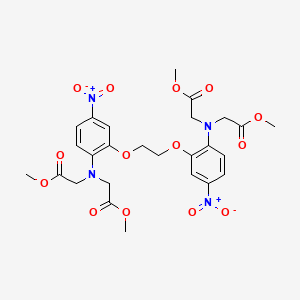
キノリン-8-イルメタンアミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-ylmethanamine dihydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of quinoline, a heterocyclic aromatic compound widely used in the synthesis of various drugs. The molecular formula of Quinolin-8-ylmethanamine dihydrochloride is C10H12Cl2N2, and it has a molecular weight of 231.12 g/mol .
科学的研究の応用
Quinolin-8-ylmethanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-ylmethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which is a heterocyclic aromatic compound.
Functionalization: The quinoline undergoes functionalization to introduce the methanamine group at the 8-position. This can be achieved through various methods, including the use of reagents such as formaldehyde and ammonium chloride.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the quinolin-8-ylmethanamine with hydrochloric acid.
Industrial Production Methods
Industrial production of Quinolin-8-ylmethanamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
Quinolin-8-ylmethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ylmethanone.
Reduction: Reduction reactions can convert it to quinolin-8-ylmethanol.
Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
作用機序
The mechanism of action of Quinolin-8-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
- Quinolin-8-ylmethanamine
- Quinoxaline
- Quinoline-8-amine
Comparison
Quinolin-8-ylmethanamine dihydrochloride is unique due to its dihydrochloride salt form, which enhances its solubility and stability compared to its base form, Quinolin-8-ylmethanamine. Additionally, its specific functionalization at the 8-position of the quinoline ring distinguishes it from other quinoline derivatives, such as quinoxaline and quinoline-8-amine, which have different substitution patterns and properties .
特性
CAS番号 |
18004-63-2 |
|---|---|
分子式 |
C10H11ClN2 |
分子量 |
194.66 g/mol |
IUPAC名 |
quinolin-8-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;/h1-6H,7,11H2;1H |
InChIキー |
BFMBFIOWYGKDKZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)CN)N=CC=C2.Cl.Cl |
正規SMILES |
C1=CC2=C(C(=C1)CN)N=CC=C2.Cl |
同義語 |
8-(Aminomethyl)quinoline Dihydrochloride; [(Quinolin-8-yl)methyl]amine Dihydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)

![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)


-(+)-TimololEther](/img/structure/B586931.png)

